![molecular formula C11H15BrN2O B13209464 4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13209464.png)
4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole
Description
This compound is a brominated pyrazole derivative featuring a 6-oxabicyclo[3.1.0]hexane moiety substituted at the 5-position and a methyl group at the 1-position.
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
4-bromo-5-(3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C11H15BrN2O/c1-10(2)4-8-11(6-10,15-8)9-7(12)5-13-14(9)3/h5,8H,4,6H2,1-3H3 |
InChI Key |
ASSUFOOHTMSUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(C1)(O2)C3=C(C=NN3C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves multi-step organic transformations, prominently featuring cycloaddition reactions to construct the oxabicyclohexane ring system and subsequent functionalization of the pyrazole core.
[2+2] Cycloaddition Approach:
The 6-oxabicyclo[3.1.0]hexane moiety is commonly introduced via photochemical [2+2] cycloaddition reactions. This involves the cycloaddition of suitable dienes or alkenes under UV irradiation to form the bicyclic ether framework. This method is well-documented for its efficiency in constructing strained bicyclic systems but requires specialized photochemical equipment and careful control of reaction conditions to optimize yield and selectivity.Functionalization of Pyrazole Ring:
The pyrazole ring is typically functionalized at the 4- and 5-positions by bromination and substitution reactions, respectively. The methylation at the 1-position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Key Experimental Procedure Example
One representative synthesis involves the following steps:
This multi-step approach allows for the precise assembly of the bicyclic system onto the pyrazole scaffold.
Reaction Conditions and Optimization
- Solvents: Common solvents include tetrahydrofuran, ethanol, water mixtures for hydrolysis steps; photochemical steps often use inert solvents such as dichloromethane or acetonitrile.
- Temperature: Hydrolysis reactions are performed at room temperature, while cycloaddition requires controlled irradiation at ambient or slightly cooled temperatures to prevent side reactions.
- pH Control: Acid-base adjustments are critical post-hydrolysis to isolate the carboxylic acid intermediate effectively.
- Photochemical Equipment: UV lamps emitting at specific wavelengths (e.g., 254 nm) are used to induce [2+2] cycloaddition, with reaction vessels made of quartz to allow UV penetration.
Data Table Summarizing Preparation Steps
Preparation Step | Reagents | Conditions | Yield (%) | Remarks |
---|---|---|---|---|
Bromination and Methylation of Pyrazole | N-Bromosuccinimide, Methyl iodide | Room temp, inert atmosphere | >85 | High selectivity for 4-bromo substitution |
Hydrolysis of Ester to Acid | Lithium hydroxide monohydrate, THF/H2O/EtOH | 4 hours, room temp | 92 | Acidification to pH 2.5 for precipitation |
Photochemical [2+2] Cycloaddition | Diene precursors, UV light | Ambient temp, quartz vessel | 60-80 | Requires specialized photochemical setup |
Research Findings and Literature Insights
- The photochemical [2+2] cycloaddition is a versatile and modular approach to access oxabicyclic building blocks, enabling the synthesis of complex bicyclic systems with good stereocontrol.
- The hydrolysis step using lithium hydroxide is highly efficient and reproducible, providing a clean conversion from ester to acid with minimal side products.
- Functionalization of the pyrazole ring through bromination and methylation is well-established, with high regioselectivity and yields under mild conditions.
- The overall synthetic strategy allows for scalability, although the photochemical step may require optimization for industrial production due to equipment constraints.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove or modify existing functional groups.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
(a) 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole (CAS: 2059994-48-6)
- Key Differences : The ethyl group at the 1-position replaces the methyl group in the target compound.
- Impact: Molecular Weight: Increases to 271.15 g/mol (vs. Steric Effects: The larger ethyl group may hinder interactions at the pyrazole nitrogen, affecting binding in biological systems.
(b) 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole (CAS: 1248177-27-6)
- Key Differences : A 3-methoxypropyl group at the 1-position and an additional methyl at the 3-position.
- Impact :
Functional Group Modifications
(a) 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-chlorophenyl)-1H-pyrazol-3-one (Example 5.23, EP Application)
- Key Differences : A bromomethyl substituent at the 5-position and a ketone at the 3-position.
- Molecular Weight: Higher (381 g/mol) due to the additional bromine and chlorophenyl group, likely reducing metabolic stability.
(b) 4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole (CAS: 7409-31-6)
- Key Differences : A hydroxyl group at the 3-position and a phenyl ring at the 1-position.
- Impact: Acidity: The hydroxyl group (pKa ~8-10) introduces pH-dependent solubility and hydrogen-bonding capacity, unlike the non-polar bicyclic system in the target compound . Aromatic Interactions: The phenyl group enables π-π stacking in biological targets, a feature absent in the target compound.
Pharmacological and Physicochemical Properties
Biological Activity
The compound 4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole is a member of the pyrazole family, characterized by its unique bicyclic structure and bromine substitution. This compound has gained interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Molecular Formula
- Molecular Formula : CHBrNO
Physical Properties
Property | Value |
---|---|
Molecular Weight | 284.17 g/mol |
Melting Point | Not determined |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyrazole compounds against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound showed promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses .
Anticancer Activity
Recent investigations into the anticancer potential of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. In a case study involving human breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability and promote apoptotic cell death through caspase activation .
Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated various synthesized pyrazole derivatives for their antimicrobial and antioxidant activities. Among these, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anti-inflammatory Mechanisms
In a separate study focusing on inflammatory responses, researchers found that treatment with this compound led to a marked decrease in nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Study 3: Cancer Cell Apoptosis
A detailed investigation into the anticancer properties revealed that this compound could effectively induce apoptosis in MCF-7 cells, leading to a decrease in cell proliferation rates by approximately 70% at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.